molecular formula C27H45ClN10O6 B1666060 Antipain dihydrochloride CAS No. 37682-72-7

Antipain dihydrochloride

Cat. No. B1666060
CAS RN: 37682-72-7
M. Wt: 604.7 g/mol
InChI Key: SDNYTAYICBFYFH-MAHYXTOZSA-N
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Description

Antipain dihydrochloride is a protease inhibitor that is isolated from Actinomycetes . It is a serine and cysteine reversible protease inhibitor . It inhibits papain and trypsin, and to a lesser extent, plasmin . It is more specific than leupeptin for papain and trypsin .


Molecular Structure Analysis

The molecular formula of Antipain dihydrochloride is C27H44N10O6 · 2 HCl . Its molecular weight is 677.62 .


Physical And Chemical Properties Analysis

Antipain dihydrochloride is soluble in water (50 mg/ml), yielding a clear to slightly hazy, yellow solution . It is reportedly soluble in methanol, water, or DMSO; less soluble in ethanol, butanol, or propanol; insoluble in benzene, hexane, or chloroform .

Scientific Research Applications

1. Cryopreservation of Biological Samples

  • Antipain dihydrochloride has been studied for its role in cryopreservation. Akhtarshenas et al. (2018) explored the effect of antipain in combination with trehalose on the post-thawed quality of cryopreserved ram semen. The study found that specific combinations of antipain and trehalose significantly improved the preservation of sperm motility and viability during the freeze-thawing process, suggesting antipain's potential in enhancing cryopreservation techniques (Akhtarshenas et al., 2018).

2. Analgesic Research

  • In a study by Gura et al. (2002), the serotonergic system's involvement in analgesia was examined. The research focused on the analgesic effects induced by irradiating the antipain acupuncture point with low-intensity microwaves, highlighting antipain's relevance in the context of analgesic research (Gura et al., 2002).

3. Anticancer Research

  • Antipain dihydrochloride's role in cancer research is emerging, particularly in the context of gender-related anticancer studies. Stakišaitis et al. (2019) emphasized the importance of considering gender differences in the pharmacology and treatment efficacy of compounds like antipain dihydrochloride, which could have implications for personalized cancer therapy (Stakišaitis et al., 2019).

4. Pain Management in Clinical Practice

  • Koller et al. (2017) investigated the implementation of the ANtiPain intervention for oncology patients, which involved strategies like information provision, skill building, and nurse coaching. This study demonstrates the potential applications of antipain in enhancing pain management practices in clinical settings (Koller et al., 2017).

Safety And Hazards

When handling Antipain dihydrochloride, it is advised to limit all unnecessary personal contact, wear protective clothing when risk of exposure occurs, and use it in a well-ventilated area . It is also recommended to avoid contact with incompatible materials and not to eat, drink, or smoke when handling it .

Future Directions

Antipain dihydrochloride has been used in studies demonstrating the role of proteases in the process of cell transformation . It has also been used to obtain a crystal structure of the Leishmania major oligopeptidase B (OPB), a serine protease that serves as a virulence factor in trypanosomatids . The binding of antipain to OPB has been used in molecular dynamic studies to identify other OPB inhibitors with more favorable pharmacodynamic and pharmacokinetic properties for potential development as anti-trypanosomatid drugs .

properties

IUPAC Name

2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44N10O6.2ClH/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17;;/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43);2*1H/t18?,19-,20?,21-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHXZYICKJUJEO-BXLPLHKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(CCCN=C(N)N)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46Cl2N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antipain dihydrochloride

CAS RN

37682-72-7
Record name L-Valinamide, N2-[[(1-carboxy-2-phenylethyl)amino]carbonyl]-L-arginyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-, dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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